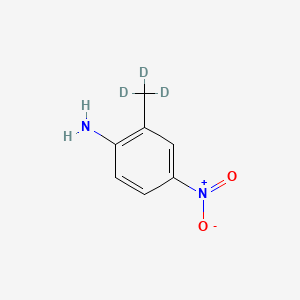
2-Methyl-4-nitroaniline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-nitroaniline-d3 is a deuterated form of 2-Methyl-4-nitroaniline, which is a yellow crystalline solid used in various industrial applications. The deuterated form is used in scientific research as a tracer molecule in studies of metabolic pathways and drug metabolism. Its molecular formula is C7H5D3N2O2, and it has a molecular weight of 155.17 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-methyl-aniline (o-toluidine) followed by deuteration. The nitration process involves the reaction of o-toluidine with concentrated nitric acid, resulting in the formation of 2-Methyl-4-nitroaniline. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, often using deuterated reagents such as deuterated sulfuric acid or deuterated water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the protection of the amino group through acylation, followed by nitration using concentrated nitric acid. The nitrated product is then hydrolyzed using concentrated hydrochloric acid, and the final deuteration step is carried out using deuterated reagents .
化学反应分析
Types of Reactions
2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium nitrite in acidic conditions for diazotization followed by substitution with nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Methyl-4-nitrosoaniline or 2-Methyl-4-nitroaniline.
科学研究应用
2-Methyl-4-nitroaniline-d3 is used extensively in scientific research due to its unique properties:
Chemistry: Used as a tracer molecule in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Applied in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
作用机制
The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-Methyl-4-nitroaniline: The non-deuterated form, used in similar applications but without the benefits of deuteration.
4-Methyl-2-nitroaniline: An isomer with different substitution patterns, affecting its reactivity and applications.
4-Methyl-3-nitroaniline: Another isomer with distinct properties and uses.
Uniqueness
2-Methyl-4-nitroaniline-d3 is unique due to its deuterium atoms, which provide advantages in research applications, such as increased stability and the ability to trace metabolic pathways more accurately. The deuterated form also exhibits different physical and chemical properties compared to its non-deuterated counterparts, making it valuable in specific scientific studies .
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
155.17 g/mol |
IUPAC 名称 |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
InChI 键 |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)[N+](=O)[O-])N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)

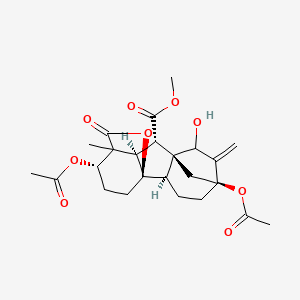
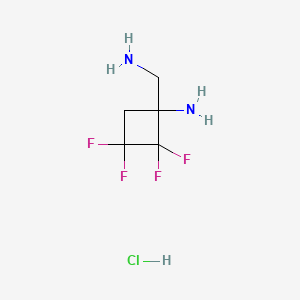
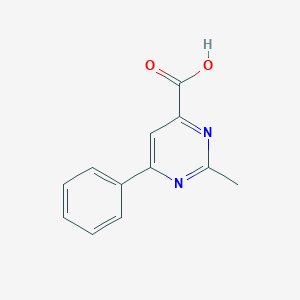
![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)



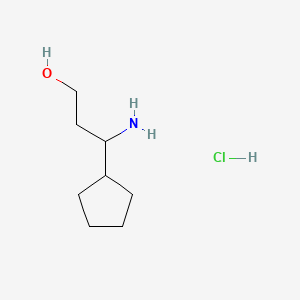
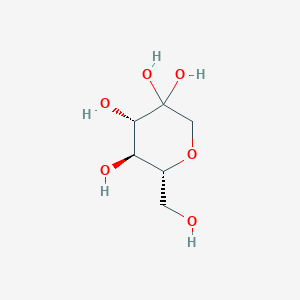
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)


